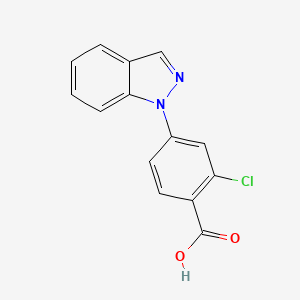

2-chloro-4-(1H-indazol-1-yl)benzoic acid

Vue d'ensemble

Description

2-chloro-4-(1H-indazol-1-yl)benzoic acid is a chemical compound with the molecular formula C14H9ClN2O2 and a molecular weight of 272.69 . It is a research-use-only product .

Synthesis Analysis

The synthesis of imidazole-containing compounds, which include 2-chloro-4-(1H-indazol-1-yl)benzoic acid, has been extensively studied due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole, another name for imidazole, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis

The InChI code for 2-chloro-4-(1H-indazol-1-yl)benzoic acid is 1S/C14H9ClN2O2/c15-12-7-10 (5-6-11 (12)14 (18)19)17-13-4-2-1-3-9 (13)8-16-17/h1-8H, (H,18,19) .The storage temperature and boiling point are not specified .

Applications De Recherche Scientifique

Synthesis Techniques and Derivatives

Copper-Catalyzed Synthesis : An efficient method for synthesizing 1-substituted indazol-3-ones through intramolecular C-N bond formations of 2-chloro-benzoic acid-N'-aryl and alkyl-hydrazides using cuprous (I) iodide and L-proline as catalysts under mild conditions was developed (Tanimori et al., 2012).

Synthesis of Triazolylindole Derivatives : A range of novel triazolylindole derivatives were synthesized for antifungal activity, starting from 2-chloro-benzoic acid derivatives (Singh & Vedi, 2014).

Novel Oxadiazol-2-yl-1H-Indazole Synthesis : A series of novel 3-(5-substituted-[1,3,4] oxadiazol-2-yl)-1H-indazole compounds were synthesized, starting from 1H-indazole-3-carboxylic acid derivatives (Raut et al., 2019).

Synthesis of Tetrahydroindazole Derivatives : Microwave irradiation was used for the synthesis of substituted tetrahydroindazole derivatives, starting from 2-acetylcyclohexanone and different hydrazines, which showed potential antioxidant properties (Polo et al., 2016).

Thermodynamic and Crystal Structure Studies

Thermodynamic Behavior : The phase behavior of aqueous and organic solutions containing benzoic acid and chlorobenzoic acids, including 2-chloro-4-nitrobenzoic acid, was modeled using Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) (Reschke et al., 2016).

Crystal Engineering of Molecular Salts : A study on the crystal engineering of molecular salts of 2-chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives, which demonstrated the importance of halogen bonds in these structures (Oruganti et al., 2017).

Biological Activity and Applications

Anticancer Activity : Derivatives of 2-chloro-4-(1H-indazol-1-yl)benzoic acid were synthesized and evaluated for their potential as anticancer agents, particularly against various types of cancer cells (Chen et al., 2008).

Antiplatelet Activity : Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), a derivative, showed significant antiplatelet activity, paving the way for the development of novel antiplatelet drug candidates (Chen et al., 2008).

Antimicrobial Activity : Compounds derived from 2-chloro-4-(1H-indazol-1-yl)benzoic acid showed promising antimicrobial activity against a variety of bacterial and fungal species (Chaitanya et al., 2017).

Magnetic and Photochemical Detection Properties : A three-dimensional manganese(II) coordination polymer based on 2-chloro-4-(1H-indazol-1-yl)benzoic acid derivatives demonstrated significant antiferromagnetic exchange and potential as a luminescence sensor for detecting dichromate ions in aqueous solutions (Zhao et al., 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-4-indazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-12-7-10(5-6-11(12)14(18)19)17-13-4-2-1-3-9(13)8-16-17/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBFSKUHYGCYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=CC(=C(C=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-(1H-indazol-1-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride](/img/structure/B1428776.png)

![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)